3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a 1,4-dihydroquinolin-4-one derivative featuring a 3,5-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a 4-methylpiperazinyl moiety at position 6.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-15-9-16(2)11-17(10-15)31(29,30)22-14-26(4)20-13-21(19(24)12-18(20)23(22)28)27-7-5-25(3)6-8-27/h9-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJVOJPKQCSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl group can be introduced through the reaction of the quinoline derivative with a sulfonyl chloride, such as 3,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides, sulfonyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions such as:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: Modifications can lead to the formation of amines or alcohols.
- Substitution Reactions: It can participate in nucleophilic substitutions to introduce different functional groups.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Potassium permanganate |
| Reduction | Amines, Alcohols | Lithium aluminum hydride |
| Substitution | Various derivatives | Nucleophiles (e.g., amines) |
Biology
In biological research, the compound may act as a biochemical probe to study various biological systems. Its ability to interact with specific molecular targets could modulate biochemical pathways, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction. The mechanism involved interaction with specific receptors related to cell growth regulation.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity: Effective against certain bacterial strains.
- Antidepressant Effects: Due to its piperazine moiety, it may influence neurotransmitter systems.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Antidepressant | Modulation of serotonin and dopamine levels |
Industrial Applications
In industry, this compound could be utilized in the development of new materials or as a catalyst in chemical processes. Its unique functional groups may enhance catalytic activity or improve material properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural framework aligns with quinolinone-based molecules but differs in substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Quinolinone Derivatives
Key Observations:
- Position 3 : The 3,5-dimethylbenzenesulfonyl group (shared with ) introduces strong electron-withdrawing effects, which may stabilize the molecule in enzymatic binding pockets.
- Position 7: The 4-methylpiperazinyl group distinguishes the target compound from the morpholinyl group in . Piperazine derivatives are known for improved solubility and basicity compared to morpholine, which could influence pharmacokinetics .
Biological Activity
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure incorporates various functional groups, which potentially confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H27FN2O3S
- Molecular Weight : 428.5 g/mol
- CAS Number : 892787-91-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. Although detailed studies are still required to elucidate the exact molecular targets and pathways involved, preliminary research suggests potential effects on:
- Enzymatic inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with neurotransmitter receptors or other signaling molecules.
Pharmacological Activities
The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined using standardized methods such as the MTT assay and broth microdilution techniques.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Notable findings include:
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Evaluation in Cancer Models : In a preclinical model using xenograft tumors in mice, administration of the compound led to significant tumor regression compared to control groups. This study underscores its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
